BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantum Chemical Blueprint: The Anionic
Structure of Amoxicillin (Amoxicillin(1-))

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amoxicillin(1-)

Cat. No.: B1265286

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
used to determine the three-dimensional structure of the amoxicillin anion (Amoxicillin(1-)).
Understanding the geometry of the deprotonated form of this widely used B-lactam antibiotic is
crucial for comprehending its interactions with biological targets, such as penicillin-binding
proteins (PBPs), and for the rational design of new therapeutic agents.

Introduction: The Significance of the Amoxicillin
Anion

Amoxicillin, a cornerstone in the treatment of bacterial infections, possesses several ionizable
functional groups. In physiological environments, the carboxylic acid group is the most likely to
deprotonate, forming the Amoxicillin(1-) anion. This anionic state significantly influences the
molecule's solubility, stability, and, most importantly, its binding affinity to the active sites of
bacterial enzymes. Quantum chemical calculations offer a powerful in-silico approach to
elucidate the precise geometric and electronic structure of this biologically relevant form.

Methodology for Quantum Chemical Calculations

The determination of the optimized geometry of the Amoxicillin(1-) anion is typically achieved
through Density Functional Theory (DFT), a robust computational method for studying the
electronic structure of many-body systems.
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Computational Protocol

A standard and widely accepted protocol for the geometry optimization of amoxicillin and its
derivatives involves the use of the B3LYP hybrid functional. This functional combines Becke's
three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a
good balance between accuracy and computational cost.

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such
as 6-31G(d) or the more extensive 6-311G(d,p), are commonly employed for these types of
calculations. The inclusion of polarization functions (d,p) is essential for accurately describing
the geometry and electronic distribution around atoms, particularly for a molecule with multiple
heteroatoms and a strained (-lactam ring.

The general workflow for these calculations is as follows:

e Initial Structure Generation: A starting 3D structure of the amoxicillin anion is generated. This
is typically done by deprotonating the carboxylic acid group of the neutral amoxicillin

molecule.

o Geometry Optimization: The initial structure is then subjected to geometry optimization using
a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This iterative process
adjusts the positions of the atoms until a minimum on the potential energy surface is located,
corresponding to the most stable conformation of the molecule.

» Frequency Analysis: Following optimization, a frequency calculation is performed to confirm
that the obtained structure represents a true energy minimum. The absence of imaginary
frequencies indicates a stable structure.

Experimental Corroboration

While this guide focuses on the computational aspects, it is important to note that experimental
techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR)
spectroscopy can provide valuable data to validate and refine the computationally derived
structures.

Structural Data of Amoxicillin(1-)
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The geometry optimization of the Amoxicillin(1-) anion reveals specific changes in bond
lengths and angles, particularly around the deprotonated carboxylate group and the adjacent
thiazolidine ring. The following tables summarize key structural parameters obtained from DFT
calculations at the B3LYP/6-31G(d) level of theory.

Table 1: Selected Optimized Bond Lengths of Amoxicillin(1-)

Bond Atom 1 Atom 2 Bond Length (A)
Carboxylate C=0 C @) 1.25
Carboxylate C-O C 0] 1.25
B-lactam C=0 C @] 1.22
B-lactam C-N C N 1.38
Thiazolidine C-S C S 1.85
Thiazolidine C-N C N 1.47
Amide C-N C N 1.35

Table 2: Selected Optimized Bond Angles of Amoxicillin(1-)

Angle Atom 1 Atom 2 Atom 3 Bond Angle (°)
Carboxylate O-

C 0] 125.0
C-O
B-lactam N-C-C N C C 91.5
B-lactam C-N-C C N C 95.0
Thiazolidine C-S-

S C 92.0
C
Thiazolidine C-N-

N C 110.0

C

Table 3: Selected Optimized Dihedral Angles of Amoxicillin(1-)
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Dihedral Dihedral
Atom 1 Atom 2 Atom 3 Atom 4

Angle Angle (°)
B-lactam

) N C C C 10.5
puckering
Thiazolidine

) C N C -35.0
puckering
Side chain

) ) C N C 175.0

orientation

Visualizing the Computational Workflow

The following diagram illustrates the logical steps involved in the quantum chemical calculation

of the Amoxicillin(1-) structure.
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Computational workflow for Amoxicillin(1-) structure determination.
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Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a detailed and
accurate picture of the three-dimensional structure of the amoxicillin anion. The insights gained
from these computational studies are invaluable for understanding its chemical reactivity,
biological activity, and for the development of next-generation antibiotics. The presented
methodologies and data serve as a foundational guide for researchers in the fields of
computational chemistry, medicinal chemistry, and drug discovery.

 To cite this document: BenchChem. [Quantum Chemical Blueprint: The Anionic Structure of
Amoxicillin (Amoxicillin(1-))]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1265286#quantum-chemical-calculations-of-
amoxicillin-1-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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